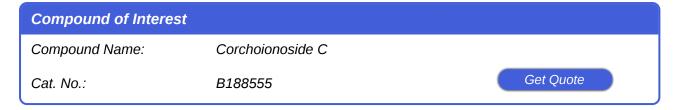


Corchoionoside C: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionoside C is a naturally occurring ionone glucoside that has garnered interest in the scientific community for its potential therapeutic properties. Isolated from various plant sources, including Corchorus olitorius and Polygonum hydropiper, this compound has demonstrated biological activities that suggest its utility in studies related to inflammation, immune response, and bone metabolism. These application notes provide an overview of the known biological effects of **Corchoionoside C**, detailed protocols for its investigation, and a list of commercial suppliers for research purposes.

Commercial Suppliers

For researchers seeking to procure **Corchoionoside C** for investigational use, several commercial suppliers offer this compound in varying purities and quantities. It is imperative to source from reputable suppliers to ensure the quality and consistency of the compound for experimental purposes.



| Supplier | Website | Notes |
|-------------------|--------------|--|
| MedChemExpress | INVALID-LINK | Provides Corchoionoside C for research use only. |
| AbMole BioScience | INVALID-LINK | Offers Corchoionoside C with purity greater than 95%. |
| BOC Sciences | INVALID-LINK | A global supplier of research chemicals and biochemicals. |
| ChemFaces | INVALID-LINK | Professional manufacturer of high-purity natural products. |
| BioCrick | INVALID-LINK | Offers high-purity Corchoionoside C confirmed by NMR. |
| Biopurify | INVALID-LINK | Specializes in high-purity phytochemicals. |

Biological Activities and Applications

Corchoionoside C has been reported to exhibit several biological activities, making it a compound of interest for further research and drug development.

Anti-histamine Release Activity

Corchoionoside C has been shown to inhibit the release of histamine from rat peritoneal exudate cells induced by an antigen-antibody reaction[1][2][3]. This anti-allergic potential suggests its utility in studying the mechanisms of mast cell degranulation and the development of novel anti-allergic agents.

Inhibition of Osteoclast Formation

Research has indicated that **Corchoionoside C**, isolated from Polygonum hydropiper, can inhibit the formation of osteoclasts. This suggests a potential role for **Corchoionoside C** in the study of bone resorption and the development of therapeutics for bone-related disorders such as osteoporosis.



Antioxidant Activity

While specific studies detailing the antioxidant capacity of pure **Corchoionoside C** are not extensively available, its general class of compounds (ionone glucosides) and its presence in plants known for their antioxidant properties suggest that it may possess free radical scavenging activity.

Quantitative Data Summary

Currently, specific IC50 values for the biological activities of **Corchoionoside C** are not widely reported in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the potency of their specific batch of **Corchoionoside C** in the assays described below.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of **Corchoionoside C**.

Protocol 1: In Vitro Histamine Release Assay using RBL-2H3 Cells

This protocol describes a method to assess the inhibitory effect of **Corchoionoside C** on antigen-induced histamine release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

- RBL-2H3 cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL)
- Anti-dinitrophenyl (DNP)-IgE antibody
- DNP-human serum albumin (HSA)
- Corchoionoside C (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer)



- Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, pH 7.4)
- o-Phthaldialdehyde (OPT)
- Histamine standard
- Perchloric acid (HClO4)
- Sodium hydroxide (NaOH)
- 96-well plates
- Fluorometer

Procedure:

- Cell Culture and Sensitization:
 - 1. Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator.
 - 2. Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
 - 3. Sensitize the cells by incubating them with anti-DNP-IgE (0.5 μ g/mL) for 24 hours.
- Treatment with Corchoionoside C:
 - 1. After sensitization, wash the cells twice with Tyrode's buffer.
 - 2. Add 200 μ L of Tyrode's buffer containing various concentrations of **Corchoionoside C** (e.g., 1, 10, 50, 100 μ M) or vehicle control to the wells.
 - 3. Incubate for 30 minutes at 37°C.
- Antigen Stimulation:
 - 1. Induce histamine release by adding 20 μ L of DNP-HSA (1 μ g/mL) to each well.



- 2. For the negative control (spontaneous release), add 20 μ L of Tyrode's buffer instead of DNP-HSA.
- 3. For the positive control (total histamine release), lyse the cells with 20 μ L of 1% Triton X-100.
- 4. Incubate for 30 minutes at 37°C.
- Histamine Quantification:
 - 1. Stop the reaction by placing the plate on ice.
 - 2. Centrifuge the plate at 400 x g for 5 minutes at 4°C.
 - 3. Transfer 50 μ L of the supernatant to a new 96-well plate.
 - 4. Add 10 μL of 3 M HClO4 to each well, mix, and incubate on ice for 10 minutes.
 - 5. Centrifuge at 1000 x g for 10 minutes at 4°C.
 - 6. Transfer 50 μ L of the supernatant to a new 96-well plate.
 - 7. Add 100 μ L of 1 M NaOH and 10 μ L of 1% OPT (in methanol) to each well.
 - 8. Incubate for 40 minutes at room temperature in the dark.
 - 9. Stop the reaction by adding 20 μ L of 0.5 M H2SO4.
- 10. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
- Data Analysis:
 - Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Release Fluorescence - Spontaneous Release Fluorescence)] x 100



2. Plot the percentage of inhibition against the concentration of **Corchoionoside C** to determine the IC50 value.

Protocol 2: In Vitro Osteoclast Differentiation Assay

This protocol outlines a method to evaluate the effect of **Corchoionoside C** on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.

Materials:

- Bone marrow cells isolated from mice
- α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
- Macrophage colony-stimulating factor (M-CSF)
- Receptor activator of nuclear factor-kB ligand (RANKL)
- Corchoionoside C (dissolved in a suitable solvent and diluted in culture medium)
- · Tartrate-resistant acid phosphatase (TRAP) staining kit
- 96-well plates

Procedure:

- · Isolation and Culture of BMMs:
 - 1. Isolate bone marrow cells from the femurs and tibias of mice.
 - 2. Culture the cells in α -MEM containing M-CSF (30 ng/mL) for 3-4 days to generate BMMs.
- Osteoclast Differentiation:
 - 1. Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.
 - 2. Induce osteoclast differentiation by adding RANKL (50 ng/mL) to the culture medium.



- 3. Simultaneously, treat the cells with various concentrations of **Corchoionoside C** (e.g., 1, 10, 50, 100 μ M) or vehicle control.
- 4. Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and **Corchoionoside C** every 2-3 days.
- TRAP Staining:
 - 1. After the incubation period, fix the cells with 10% formalin for 10 minutes.
 - 2. Wash the cells with distilled water.
 - 3. Stain for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions.
- Data Analysis:
 - Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a microscope.
 - 2. Plot the number of osteoclasts against the concentration of **Corchoionoside C** to assess its inhibitory effect.
 - 3. Calculate the IC50 value based on the dose-response curve.

Protocol 3: DPPH Radical Scavenging Assay

This protocol describes a simple and common method to evaluate the antioxidant potential of **Corchoionoside C**.

Materials:

- Corchoionoside C (dissolved in methanol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Methanol
- Ascorbic acid (as a positive control)



- 96-well plate
- Spectrophotometer

Procedure:

- Preparation of Reagents:
 - 1. Prepare a stock solution of **Corchoionoside C** in methanol.
 - 2. Prepare a series of dilutions of **Corchoionoside C** and ascorbic acid in methanol.
 - 3. Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.
- Assay:
 - 1. Add 100 μ L of the DPPH solution to each well of a 96-well plate.
 - 2. Add 100 μ L of the various concentrations of **Corchoionoside C**, ascorbic acid, or methanol (as a blank) to the wells.
 - 3. Mix and incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Analysis:
 - 1. Measure the absorbance of each well at 517 nm using a spectrophotometer.
 - 2. Calculate the percentage of radical scavenging activity using the following formula: %

 Scavenging Activity = [(Absorbance of Control Absorbance of Sample) / Absorbance of

 Control] x 100
 - Plot the percentage of scavenging activity against the concentration of Corchoionoside C to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by **Corchoionoside C** based on its reported biological

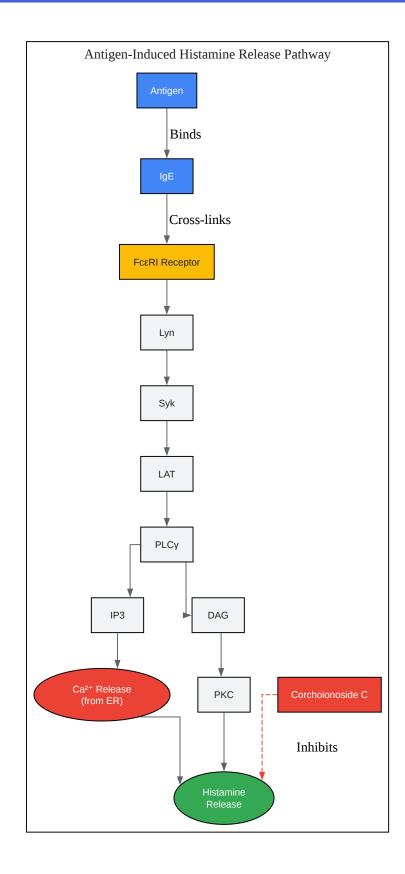




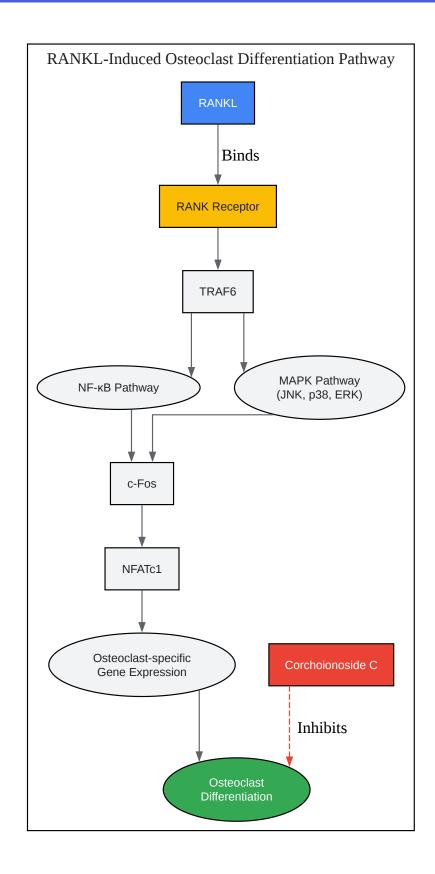


activities.









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 の葉由来のヒスタミン放出阻害剤,コルコイオノシドA,B,及びCの絶対立体構造 | 文献情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
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